6-(4-Methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one 6-(4-Methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
Brand Name: Vulcanchem
CAS No.: 173458-97-4
VCID: VC21292666
InChI: InChI=1S/C13H11N3O2/c1-18-9-4-2-8(3-5-9)11-6-10-12(16-11)14-7-15-13(10)17/h2-7H,1H3,(H2,14,15,16,17)
SMILES: COC1=CC=C(C=C1)C2=CC3=C(N2)N=CNC3=O
Molecular Formula: C13H11N3O2
Molecular Weight: 241.24 g/mol

6-(4-Methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

CAS No.: 173458-97-4

Cat. No.: VC21292666

Molecular Formula: C13H11N3O2

Molecular Weight: 241.24 g/mol

* For research use only. Not for human or veterinary use.

6-(4-Methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one - 173458-97-4

Specification

CAS No. 173458-97-4
Molecular Formula C13H11N3O2
Molecular Weight 241.24 g/mol
IUPAC Name 6-(4-methoxyphenyl)-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C13H11N3O2/c1-18-9-4-2-8(3-5-9)11-6-10-12(16-11)14-7-15-13(10)17/h2-7H,1H3,(H2,14,15,16,17)
Standard InChI Key WXLDAMGBNHAYSE-UHFFFAOYSA-N
Isomeric SMILES COC1=CC=C(C=C1)C2=CC3=C(N2)NC=NC3=O
SMILES COC1=CC=C(C=C1)C2=CC3=C(N2)N=CNC3=O
Canonical SMILES COC1=CC=C(C=C1)C2=CC3=C(N2)NC=NC3=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator